![molecular formula C13H14ClN3O B2941379 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine CAS No. 477708-78-4](/img/structure/B2941379.png)
4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine” is a type of pyrazole derivative . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
The synthesis of pyrazole derivatives is a topic of interest in organic chemistry due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . The synthesis involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Molecular Structure Analysis
The molecular structure of “4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine” is based on structures generated from information available in ECHA’s databases . The molecular formula of this compound is C14H16ClN3 .Chemical Reactions Analysis
Pyrazole derivatives, including “4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine”, can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Applications De Recherche Scientifique
Anticonvulsant Activity : A study by Lankau et al. (1999) synthesized new 3-amino- and 5-aminopyrazoles, among which a derivative closely related to the compound demonstrated strong anticonvulsant effects, particularly in blocking sodium channels and in the Maximal Electroshock Seizure (MES) test (Lankau et al., 1999).
Anti-inflammatory Activity : A study by Khalil (2011) involved synthesizing novel pyrazoline derivatives containing 4-morpholinophenyl moiety to investigate their potential anti-inflammatory activities. These compounds showed varying levels of effectiveness when compared with the reference drug indomethacin (Khalil, 2011).
Inhibitor of DNA-dependent Protein Kinase : Bi et al. (2005) developed a synthetic route for highly substituted 2,3-dihydrothiopyran-4-ones, including a compound similar to the query compound, which acted as an inhibitor of DNA-dependent protein kinase (DNA-PK) (Bi et al., 2005).
Antimicrobial Activity : Khumar et al. (2018) synthesized a novel series of pyrazole derivatives and conducted molecular docking studies. These compounds showed significant antimicrobial activity against various bacterial strains (Khumar et al., 2018).
Antiobesity Activity : Srivastava et al. (2007) synthesized analogues of diaryl dihydropyrazole-3-carboxamides, showing significant body weight reduction in vivo due to CB1 antagonistic activity, suggesting potential use in antiobesity treatments (Srivastava et al., 2007).
Antiparasitic Activities : Kuettel et al. (2007) investigated a series of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives for their antiparasitic activities against Trypanosoma strains, Leishmania donovani, and Plasmodium falciparum, showing moderate to very good activity (Kuettel et al., 2007).
Propriétés
IUPAC Name |
4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-11-3-1-10(2-4-11)12-9-13(16-15-12)17-5-7-18-8-6-17/h1-4,9H,5-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXMWCSUROHGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

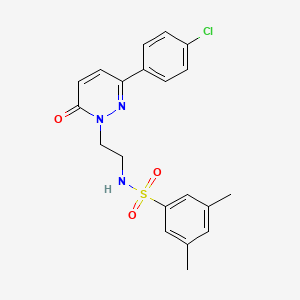


![N-[4-[[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2941301.png)


![2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone](/img/structure/B2941307.png)
![N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide](/img/structure/B2941310.png)

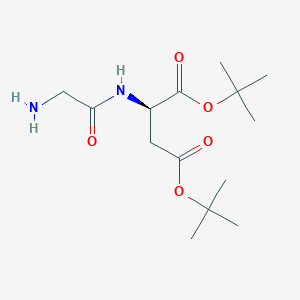
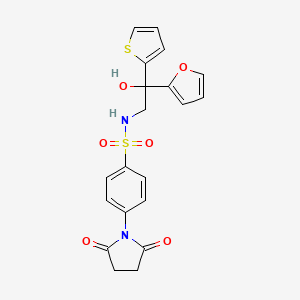
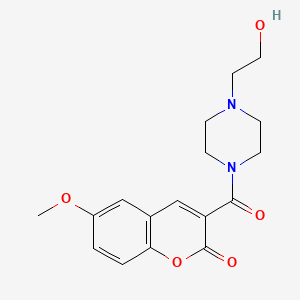
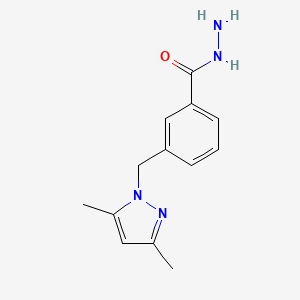
![4-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2941319.png)